8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride 8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18548365
InChI: InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)9-15-10-12-6-7-14-8-13(12)15;;/h1-5,12-14H,6-10H2;2*1H
SMILES:
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol

8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride

CAS No.:

Cat. No.: VC18548365

Molecular Formula: C13H20Cl2N2

Molecular Weight: 275.21 g/mol

* For research use only. Not for human or veterinary use.

8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride -

Specification

Molecular Formula C13H20Cl2N2
Molecular Weight 275.21 g/mol
IUPAC Name 8-benzyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride
Standard InChI InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)9-15-10-12-6-7-14-8-13(12)15;;/h1-5,12-14H,6-10H2;2*1H
Standard InChI Key UCDOQEDMFCCIGI-UHFFFAOYSA-N
Canonical SMILES C1CNCC2C1CN2CC3=CC=CC=C3.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride is a nitrogen-containing bicyclic compound with the systematic IUPAC name (1S,6R)-8-benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride. Key physicochemical properties include:

PropertyValueSource
CAS Registry Number93428-55-8
Molecular FormulaC13H20Cl2N2\text{C}_{13}\text{H}_{20}\text{Cl}_2\text{N}_2
Molecular Weight275.21 g/mol
SMILES NotationCl.Cl.C(N1C2CCC1CNC2)C1=CC=CC=C1
Topological Polar Surface Area (TPSA)15.27 Ų
LogP (Partition Coefficient)2.47

The dihydrochloride form improves aqueous solubility compared to the free base, facilitating its use in biological assays. The bicyclo[4.2.0]octane core imposes structural rigidity, while the benzyl substituent enhances lipophilicity, enabling blood-brain barrier penetration .

Stereochemical Configuration

X-ray crystallography and computational modeling confirm the (1S,6R) stereochemistry in closely related hydrochloride derivatives . This configuration is critical for interactions with chiral biological targets, such as nicotinic acetylcholine receptors (nAChRs), where enantiomeric purity dictates binding affinity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 8-benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride typically involves multi-step protocols:

  • Bicyclic Scaffold Formation: Cyclization of acyclic precursors, such as benzylamine derivatives, under acidic or basic conditions generates the diazabicyclo[4.2.0]octane core .

  • Benzylation: Introduction of the benzyl group via nucleophilic substitution or reductive amination enhances steric and electronic properties .

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, which is purified via recrystallization .

A patent by describes a catalytic hydrogenation approach using palladium catalysts to reduce intermediate nitriles, achieving high enantiomeric excess (ee > 95%). Alternative methods employ desymmetrization of tropinone derivatives, leveraging chiral auxiliaries to control stereochemistry .

Industrial Production Considerations

Large-scale manufacturing faces challenges in stereochemical control and yield optimization. Continuous flow reactors and high-pressure hydrogenation systems improve efficiency, reducing reaction times from days to hours . Regulatory compliance necessitates rigorous purity testing, with HPLC and NMR used to verify >97% purity .

Biological Activity and Pharmacological Profile

Receptor Interactions

8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride exhibits high affinity for neuronal nAChRs, particularly the α4β2 subtype (KiK_i < 100 nM). This interaction modulates dopamine release in the mesolimbic pathway, suggesting potential in treating nicotine addiction and cognitive disorders .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a scaffold for developing nAChR modulators. Structural analogs with modified benzyl groups show improved selectivity for α7 nAChRs, a target for Alzheimer’s disease .

Chemical Biology

As a fluorescent probe conjugate, it enables real-time visualization of receptor internalization in live cells .

ParameterSpecification
Storage ConditionsRoom temperature, inert atmosphere
Hazard StatementsH302 (Harmful if swallowed)
Precautionary MeasuresUse PPE, avoid inhalation

Material Safety Data Sheets (MSDS) recommend handling in fume hoods and disposal via incineration .

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